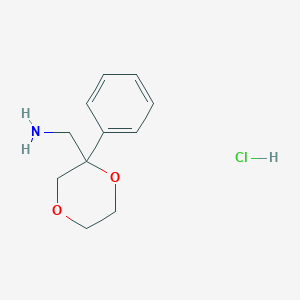

(2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its unique structure, which includes a dioxane ring fused with a phenyl group and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2-phenyl-1,4-dioxane with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. The process may involve several purification steps to obtain the compound in its pure form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride have been evaluated for their cytotoxic activities against various human tumor cell lines. These compounds demonstrated significant antiproliferative effects, suggesting a promising avenue for cancer treatment . The mechanism of action is hypothesized to involve a synergistic effect when combined with copper complexes, enhancing their therapeutic efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, such as human purine nucleoside phosphorylase (PNP). This enzyme plays a critical role in nucleotide metabolism and is a target for therapies aimed at T-cell related diseases. Research indicates that certain analogs of this compound exhibit low inhibition constants against PNP, positioning them as potential leads in drug development .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have focused on modifying the dioxane ring and the amine group to enhance biological activity while minimizing toxicity. The introduction of various substituents at the phenyl ring has been shown to affect the compound's potency and selectivity for different biological targets .

Synthesis of Derivatives

The synthesis of this compound derivatives involves several organic reactions, including reductive amination and alkylation processes. These synthetic routes allow for the exploration of a wide range of analogs with varied biological activities. For example:

| Synthetic Route | Key Steps | Outcome |

|---|---|---|

| Reductive Amination | Reaction with aldehydes under basic conditions | Formation of amine derivatives |

| Alkylation | Treatment with alkyl halides | Enhanced lipophilicity |

| Hydrolysis | Acid-catalyzed removal of protecting groups | Yielding active pharmaceutical ingredients |

These approaches not only facilitate the discovery of new compounds but also provide insights into optimizing existing ones for better therapeutic profiles.

Clinical Trials

Some derivatives of this compound are currently undergoing clinical trials aimed at evaluating their efficacy in treating specific cancers and autoimmune diseases. For instance, compounds that exhibit dual inhibition of PNP and other metabolic pathways are being studied for their potential to enhance T-cell responses in immunotherapy settings .

Comparative Studies

Comparative studies involving this compound and its analogs have provided valuable data on their relative efficacy against various targets. These studies often employ high-performance liquid chromatography (HPLC) and mass spectrometry to assess the purity and biological activity of synthesized compounds .

作用機序

The mechanism of action of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

類似化合物との比較

- (2-Phenyl-1,4-dioxan-2-yl)methanol

- (2-Phenyl-1,4-dioxan-2-yl)acetic acid

- (2-Phenyl-1,4-dioxan-2-yl)amine

Uniqueness: What sets (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride apart from similar compounds is its specific amine group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

生物活性

(2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxane ring structure, which is known for its stability and ability to interact with various biological targets. Its chemical formula is C11H14ClN1O2, indicating the presence of a phenyl group and an amine functional group that are crucial for its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (Liver Carcinoma) | 15.4 |

| MCF7 (Breast Cancer) | 12.7 |

| A549 (Lung Cancer) | 10.3 |

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

The mechanism through which this compound exerts its antitumor effects appears to involve modulation of apoptotic pathways and interference with cell cycle progression. Specifically, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

Receptor Interactions

Studies have shown that this compound interacts with several neurotransmitter receptors, including dopamine D2 and serotonin 5-HT1A receptors. Such interactions suggest potential applications in treating neurological disorders. For instance, a study evaluated its binding affinity to D2-like receptors, revealing moderate affinity values which could indicate its role as a dopaminergic agent .

Cytotoxicity Assays

Cytotoxicity assays using the MTT method have confirmed the compound's ability to reduce cell viability in a dose-dependent manner across various cancer cell lines. The results highlight its potential as an effective chemotherapeutic agent .

Clinical Implications

One notable study investigated the use of this compound in combination therapies for resistant cancer types. The findings suggested enhanced efficacy when used alongside established chemotherapeutics like cisplatin, indicating possible synergistic effects .

特性

IUPAC Name |

(2-phenyl-1,4-dioxan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSRGPHFWSHDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)(CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。